![molecular formula C10H14FN3O2 B2596699 [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers CAS No. 1869644-40-5](/img/structure/B2596699.png)
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers” is a chemical compound with the CAS Number: 1869644-40-5 . It has a molecular weight of 227.24 and its IUPAC name is (1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl)methanol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . Its boiling point is predicted to be 384.9±42.0 °C .Safety and Hazards
Wirkmechanismus
Target of Action
The compound “[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol, Mixture of diastereomers” contains a pyrimidinyl group, which is a common feature in many bioactive compounds. Pyrimidines are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Pyrimidine derivatives are often involved in nucleic acid synthesis and metabolism .
Pharmacokinetics
Its molecular weight (22724 g/mol ) suggests it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .
Biochemische Analyse
Biochemical Properties
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to bind to specific enzyme active sites, potentially inhibiting or activating their catalytic functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which stabilize the enzyme-substrate complex and modulate the enzyme’s activity .
Cellular Effects
The effects of [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of key signaling molecules, leading to alterations in cell proliferation, differentiation, and apoptosis. Additionally, it affects the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to conformational changes that alter their activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it may cause toxic or adverse effects, including enzyme inhibition, cellular stress, and apoptosis. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .
Metabolic Pathways
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for maintaining cellular homeostasis and energy balance .
Transport and Distribution
The transport and distribution of [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments. The localization and concentration of this compound within cells can significantly impact its biological activity and function .
Subcellular Localization
The subcellular localization of [1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol is closely tied to its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with other biomolecules and its overall biological effects .
Eigenschaften
IUPAC Name |
[1-(6-fluoropyrimidin-4-yl)-4-methoxypyrrolidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O2/c1-16-8-2-7(5-15)14(4-8)10-3-9(11)12-6-13-10/h3,6-8,15H,2,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVEBQHCRGSNNBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(N(C1)C2=CC(=NC=N2)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
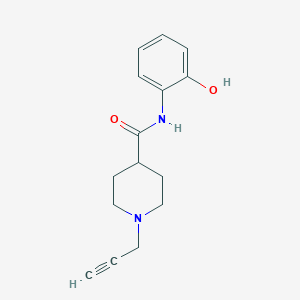
![(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B2596620.png)
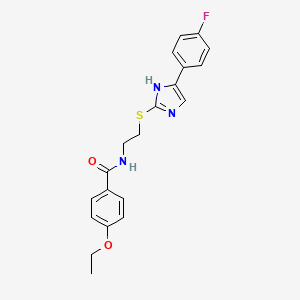
![N-[2-hydroxy-2-(4-nitrophenyl)ethyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2596624.png)
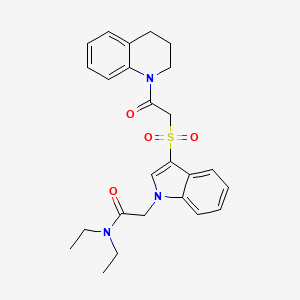
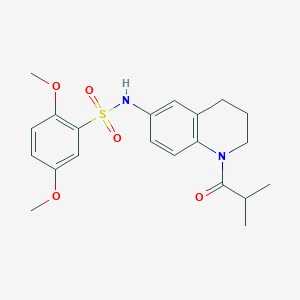
![4-[2-(Dimethylamino)ethyl]piperidin-4-ol](/img/structure/B2596629.png)
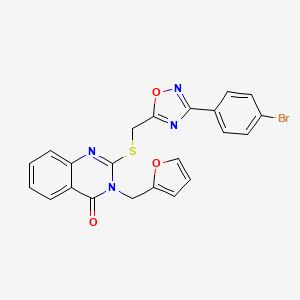
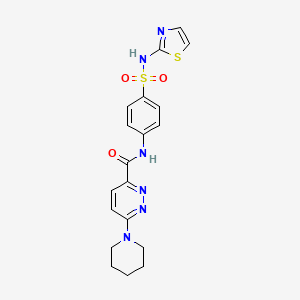




![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-bis(2-methoxyethyl)benzenesulfonamide](/img/structure/B2596638.png)
